5-Deoxy-D-ribose
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Overview
Description
5-Deoxy-D-Ribose is a deoxypentose, a type of sugar molecule that is derived from D-ribose by the removal of a hydroxy group at position 5. It is an important intermediate in the synthesis of various nucleosides, nucleotides, and pharmaceuticals .
Mechanism of Action
Mode of Action
The interaction of 5-Deoxy-D-ribose with DERA leads to the formation of several building blocks for organic synthesis . The compound is converted to 5-fluorouracil (5-FU) under the action of an intracellular thymidine phosphorylase . 5-FU is then metabolized to 5-fluorouridine (5-FUrd) by uridine phosphorylase in the presence of ribose-1-phosphate .
Biochemical Pathways
The biochemical pathway involving this compound starts with its conversion to deoxyribonate . This is followed by the oxidation of deoxyribonate to ketodeoxyribonate . The pathway concludes with the cleavage of ketodeoxyribonate to acetyl coenzyme A (acetyl-CoA) and glyceryl-CoA . This pathway is crucial for the synthesis of several organic compounds .
Pharmacokinetics
It is known that the compound is metabolically inert in humans . It is expected that the compound’s ADME properties would be influenced by factors such as its chemical structure, the route of administration, and the individual’s metabolic profile.
Result of Action
The action of this compound results in the formation of several building blocks for organic synthesis . It also leads to the generation of 5-FU, a cytotoxic agent . The conversion of 5-FU to 5-FUrd is associated with various biological effects, including the inhibition of cell growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as thymidine phosphorylase and uridine phosphorylase, is crucial for the compound’s conversion to 5-FU and 5-FUrd, respectively . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
5-Deoxy-D-ribose interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme Deoxyribose-5-phosphate aldolase (DERA), which catalyzes a reversible aldol reaction between an acetaldehyde donor and glyceraldehyde-3-phosphate acceptor to generate deoxyribose-5-phosphate . This interaction plays a crucial role in the synthesis of 2-deoxysugars, which have important applications in drug manufacturing .
Cellular Effects
This compound influences various types of cells and cellular processes. For example, it contributes to adenosine triphosphate (ATP) production through the nonoxidative phase of the pentose phosphate pathway (PPP) and participates in nucleotide synthesis . This impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to ribose-5-phosphate (R-5-P) through phosphorylation within the cellular milieu . This compound not only contributes to ATP production but also participates in nucleotide synthesis, thereby exerting its effects at the molecular level.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is chiefly biosynthesized from glucose through the pentose phosphate pathway (PPP)
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Deoxy-D-Ribose typically involves the protection of D-ribose using acetonide to generate 2,3-oxy-isopropylidene-1-oxy-methyl-D-ribose. This intermediate is then reduced using potassium borohydride and subsequently hydrolyzed to produce 1-oxy-methyl-5-deoxy-D-ribose. Finally, acetylation yields 1,2,3-triacetyl-5-deoxy-D-ribose .
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale production. These methods focus on reducing production costs, increasing yield, and ensuring the quality of the final product. For example, the use of acetonide protection, reduction with potassium borohydride, and acetylation are common steps in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Deoxy-D-Ribose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Potassium borohydride is often used as a reducing agent.
Substitution: Acetylation reactions typically use acetic anhydride and sulfuric acid as catalysts
Major Products: The major products formed from these reactions include 1,2,3-triacetyl-5-deoxy-D-ribose and other acetylated derivatives .
Scientific Research Applications
5-Deoxy-D-Ribose has a wide range of applications in scientific research:
Comparison with Similar Compounds
D-Ribose: A pentose sugar that is a precursor to 5-Deoxy-D-Ribose.
2-Deoxy-D-Ribose: Another deoxypentose that differs from this compound by the position of the removed hydroxy group.
1-O-Methyl-2-Deoxy-D-Ribose: A derivative of 2-Deoxy-D-Ribose with a methyl group substitution.
Uniqueness: this compound is unique due to its specific structure and the position of the removed hydroxy group, which makes it a valuable intermediate in the synthesis of various nucleosides and pharmaceuticals .
Properties
IUPAC Name |
(2R,3R,4R)-2,3,4-trihydroxypentanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4+,5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRISBUVHBMJEF-MROZADKFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@H](C=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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